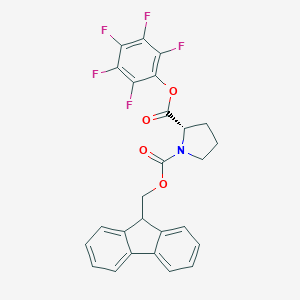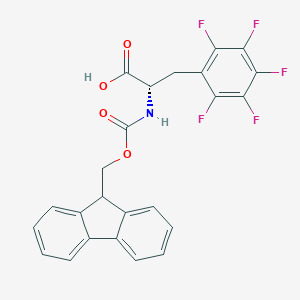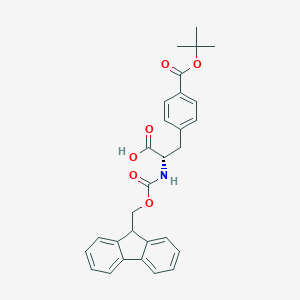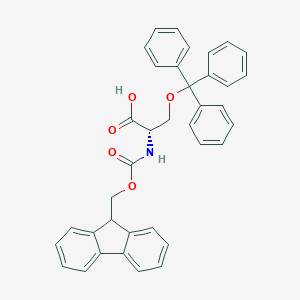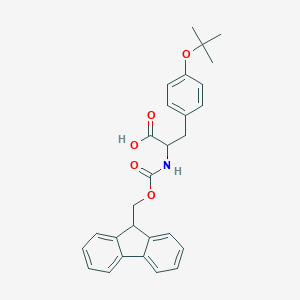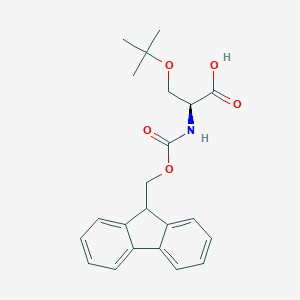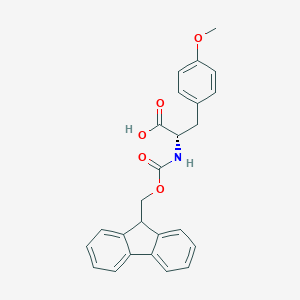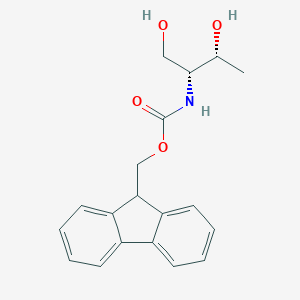
Fmoc-Threoninol
Vue d'ensemble
Description
Fmoc-Threoninol is a conjugate of L-threoninol with a protecting group, Fmoc . It is synthesized by the solid-phase method on an activated resin and then cleaved from the resin to give the desired product . It is commonly used as an amino acid building block in peptide synthesis .
Synthesis Analysis
The synthesis method of Fmoc-Threoninol involves several steps :
- N- (9-fluorenylmethoxycarbonyloxy)succinimide is added to the H-thr (tbu)-ol to obtain the Fmoc-O-tert-butyl -L-threoninol .
Molecular Structure Analysis
Applications De Recherche Scientifique
-
Hydrogel Formation
- Fmoc-protected peptides, including Fmoc-Threoninol, can self-assemble to form hydrogels . These hydrogels can be used in various biofunctional materials .
- The self-assembly process involves the formation of supramolecular nanostructures in aqueous media .
- The hydrogels formed have been found to be stable and their formation is influenced by the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides .
-
Biomedical Applications
- Fmoc-protected peptides can form self-supporting hydrogels that are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- The hydrogels are formed by the self-assembly of the peptides in aqueous solution .
- The hydrogels formed can support cell adhesion, survival, and duplication, making them potential materials for tissue engineering .
-
Drug Delivery
- Hydrogels formed from Fmoc-protected peptides, including Fmoc-Threoninol, have been evaluated as potential vehicles for drug delivery .
- High concentrations of drugs can be incorporated into the hydrogels during the self-assembly of Fmoc-FF .
- The release mechanism for drugs from these hydrogels displayed a biphasic profile comprising an initial hydrogel erosion-dominated stage followed by the diffusion-controlled stage .
-
Diagnostic Tools for Imaging
- Fmoc-protected peptides can be used in diagnostic tools for imaging .
- A novel fluorescein isothiocyanate (FITC)-labeled prostate-specific membrane antigen (PSMA) ligand was synthesized via the Fmoc solid-phase synthesis method, and its application value in targeted fluorescence imaging of PSMA-positive prostate cancer was evaluated .
-
Bioprinting Applications
-
Tissue Engineering
- Fmoc-derivatives of series K, including Fmoc-Threoninol, have been found to form gels that can be used as potential materials for tissue engineering .
- These gels fully support cell adhesion, survival, and duplication .
- The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .
-
Synthesis Method
- A synthesis method of Fmoc-O-tert-butyl-L-threoninol has been developed .
- This method solves the technical problems that in a process of Fmoc-thr(tbu)-oh reduction by sodium borohydride, the reaction temperature is strictly required and a FMoc protecting group is decomposed, resulting in low yield and high cost .
- The method includes several steps, such as the reaction of L-threonine with thionyl chloride to form L-threonine methyl ester hydrochloride, the reaction of the L-threonine methyl ester hydrochloride under the action of sodium hydroxide with benzyl chloroformate to produce z-thr-ome, and the addition of N-(9-fluorenylmethoxycarbonyloxy)succinimide to the H-thr(tbu)-ol to obtain the Fmoc-O-tert-butyl-L-threoninol .
-
pH-Controlled Ambidextrous Gelation
- An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation .
- This gelation process is significant among the gelators and shows distinct fibrous morphologies at different pH values .
- The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
- The gel has several advantages such as pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
-
Protection & Formation
- Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
- The other common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .
- Because the fluorenyl group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .
-
Synthesis Method
- A synthesis method of Fmoc-O-tert-butyl-L-threoninol has been developed .
- This method solves the technical problems that in a process of Fmoc-thr(tbu)-oh reduction by sodium borohydride, the reaction temperature is strictly required and a FMoc protecting group is decomposed, resulting in low yield and high cost .
- The method includes several steps, such as the reaction of L-threonine with thionyl chloride to form L-threonine methyl ester hydrochloride, the reaction of the L-threonine methyl ester hydrochloride under the action of sodium hydroxide with benzyl chloroformate to produce z-thr-ome, and the addition of N-(9-fluorenylmethoxycarbonyloxy)succinimide to the H-thr(tbu)-ol to obtain the Fmoc-O-tert-butyl-L-threoninol .
Safety And Hazards
Orientations Futures
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Therefore, the development of peptide drugs has become one of the hottest topics in pharmaceutical research .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-KZULUSFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427237 | |
| Record name | Fmoc-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Threoninol | |
CAS RN |
176380-53-3 | |
| Record name | Fmoc-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



